molecular formula C24H31ClN2O2 B12422123 Doxapram-d5 (hydrochloride)

Doxapram-d5 (hydrochloride)

Cat. No.: B12422123
M. Wt: 420.0 g/mol
InChI Key: MBGXILHMHYLZJT-LUIAAVAXSA-N
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Description

Doxapram-d5 (hydrochloride) is a deuterated form of doxapram hydrochloride, a central respiratory stimulant. It is primarily used in clinical settings to treat acute respiratory insufficiency, particularly in patients with chronic obstructive pulmonary disease (COPD). The compound works by stimulating the respiratory centers in the brain, thereby increasing the rate and depth of breathing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doxapram-d5 (hydrochloride) involves the incorporation of deuterium atoms into the doxapram molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with deuterated hydrochloric acid to form the deuterated hydrochloride salt .

Industrial Production Methods

Industrial production of doxapram-d5 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and crystallization to ensure the high purity of the final product. The use of deuterated solvents and reagents is crucial to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Doxapram-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Doxapram-d5 (hydrochloride) is a deuterium-labeled form of Doxapram (hydrochloride) . Doxapram is a respiratory stimulant . Doxapram-d5 is a stable isotope used in various scientific research applications, including studies of doxapram's pharmacokinetics and metabolism .

Scientific Research Applications

  • Pharmacokinetic Studies Doxapram-d5 is used as an internal standard in analytical assays to quantify doxapram and its metabolites in biological samples such as plasma and brain tissue . The deuterium labeling allows for the differentiation between doxapram and doxapram-d5 using mass spectrometry . This method improves the accuracy and reliability of pharmacokinetic measurements .
    • Example: An ultra performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was developed and validated for the simultaneous measurement of doxapram and its active metabolite 2-ketodoxapram in porcine plasma and brain tissue . Doxapram-d5 and 2-ketodoxapram-d5 were used as internal standards . The assay was applied to determine the pharmacokinetics of doxapram in pigs following intravenous administration .
  • Metabolism Studies: Deuterium-labeled compounds like Doxapram-d5 are used to study the metabolic pathways of drugs . By tracing the deuterium label, researchers can identify and quantify metabolites of doxapram in vitro and in vivo .

Doxapram Overview

Doxapram hydrochloride is a respiratory stimulant that works by stimulating the peripheral carotid chemoreceptors and, at higher doses, the central respiratory centers in the medulla . It increases minute volume and respiratory rate . Doxapram is used to treat acute respiratory insufficiency in patients with chronic obstructive pulmonary disease (COPD) . It is also used to reverse respiratory depression after anesthesia or drug overdose .

Adverse Effects: Some known adverse events of doxapram use are hypertension, dyspnoea, coughing, tachypnoea, headache, dizziness, flushing, sweating, perineal warmth, tremor, nausea, vomiting, diarrhoea, urinary retention, and muscle spasticity . More serious adverse events observed for doxapram are based on its effect on the central nervous system, including psychosis with hallucinations, severe and violent restlessness, and confusion .

Mechanism of Action

Doxapram-d5 (hydrochloride) exerts its effects by stimulating the peripheral carotid chemoreceptors, which in turn activate the respiratory centers in the brainstem. This leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, thereby enhancing the release of catecholamines and stimulating respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Doxapram-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical studies. Its specific mechanism of action and clinical applications also distinguish it from other respiratory stimulants .

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

420.0 g/mol

IUPAC Name

4-(2-morpholin-4-ylethyl)-1-(1,1,2,2,2-pentadeuterioethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H/i1D3,2D2;

InChI Key

MBGXILHMHYLZJT-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl

Origin of Product

United States

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